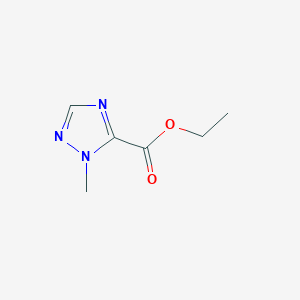

![molecular formula C9H15F3N2O2 B2564158 6-methyl-2,6-diazaspiro[3.4]octane;2,2,2-trifluoroacetic acid CAS No. 2173992-45-3](/img/structure/B2564158.png)

6-methyl-2,6-diazaspiro[3.4]octane;2,2,2-trifluoroacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-Methyl-2,6-diazaspiro[3.4]octane; bis(trifluoroacetic acid)” is a chemical compound with the linear formula C11H16F6N2O4 . It is used in various research applications .

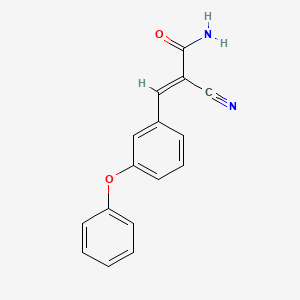

Molecular Structure Analysis

The molecular structure of “6-Methyl-2,6-diazaspiro[3.4]octane; bis(trifluoroacetic acid)” is represented by the linear formula C11H16F6N2O4 . Further details about its structure are not available in the search results.Physical And Chemical Properties Analysis

The molecular weight of “6-Methyl-2,6-diazaspiro[3.4]octane; bis(trifluoroacetic acid)” is 354.25 . Other physical and chemical properties are not specified in the search results.Scientific Research Applications

Chromatographic Analysis

Trifluoroacetic acid derivatives, such as those used for chromatographic analysis, play a significant role in the separation and identification of complex mixtures. Kuksis (1965) discussed the gas-liquid chromatography of bile acids, emphasizing the preparation and chromatographic separation of trifluoroacetyl derivatives of bile acid methyl esters, showcasing their application in analyzing biological materials (Kuksis, 1965).

Microbial Degradation of Fluorinated Compounds

Research on the microbial degradation of polyfluoroalkyl chemicals, which includes trifluoroacetic acid derivatives, is crucial for understanding their environmental fate. Liu and Avendaño (2013) reviewed the biodegradability of fluorotelomer-based compounds and perfluoroalkane sulfonamido derivatives, indicating the environmental impact and degradation pathways of these persistent pollutants (Liu & Avendaño, 2013).

Synthesis Methodologies

The synthesis of complex organic compounds often involves the use of trifluoroacetic acid and its derivatives. For example, Gu et al. (2009) developed a practical synthesis method for 5,5′-Methylene-bis(benzotriazole), showcasing a green chemistry approach in the preparation of metal passivators and light-sensitive materials, which might share similar synthetic pathways or methodologies with the synthesis of compounds like 6-Methyl-2,6-diazaspiro[3.4]octane; bis(trifluoroacetic acid) (Gu et al., 2009).

Environmental Impact and Treatment Methods

The study by Rayne and Forest (2009) critically reviews the physicochemical properties, environmental levels, and treatment methods for perfluoroalkyl sulfonic and carboxylic acids. This research is pertinent for understanding the environmental behavior and remediation strategies of fluorinated compounds, including those related to 6-Methyl-2,6-diazaspiro[3.4]octane; bis(trifluoroacetic acid) derivatives (Rayne & Forest, 2009).

properties

| { "Design of the Synthesis Pathway": "The synthesis of 6-Methyl-2,6-diazaspiro[3.4]octane; bis(trifluoroacetic acid) can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "2,5-dimethylpyrrole", "2-bromoethylamine hydrobromide", "trifluoroacetic acid", "sodium hydroxide", "diethyl ether", "hydrochloric acid", "sodium bicarbonate" ], "Reaction": [ "Step 1: Synthesis of 2,5-dimethyl-3-bromopyrrole by reacting 2,5-dimethylpyrrole with 2-bromoethylamine hydrobromide in the presence of sodium hydroxide in diethyl ether.", "Step 2: Synthesis of 6-Methyl-2,6-diazaspiro[3.4]octane by reacting 2,5-dimethyl-3-bromopyrrole with sodium bicarbonate in the presence of diethyl ether.", "Step 3: Synthesis of bis(trifluoroacetic acid) salt of 6-Methyl-2,6-diazaspiro[3.4]octane by reacting 6-Methyl-2,6-diazaspiro[3.4]octane with trifluoroacetic acid in the presence of hydrochloric acid." ] } | |

CAS RN |

2173992-45-3 |

Molecular Formula |

C9H15F3N2O2 |

Molecular Weight |

240.22 g/mol |

IUPAC Name |

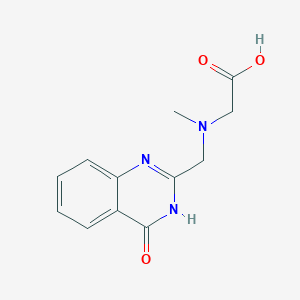

6-methyl-2,6-diazaspiro[3.4]octane;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C7H14N2.C2HF3O2/c1-9-3-2-7(6-9)4-8-5-7;3-2(4,5)1(6)7/h8H,2-6H2,1H3;(H,6,7) |

InChI Key |

MLXZKGRBJXIZFG-UHFFFAOYSA-N |

SMILES |

CN1CCC2(C1)CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CN1CCC2(C1)CNC2.C(=O)(C(F)(F)F)O |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-dichloro-N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfinyl}phenyl)benzenecarboxamide](/img/structure/B2564084.png)

![2-Methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]aniline](/img/structure/B2564086.png)

![(2R)-2-[4-(Difluoromethyl)phenyl]propan-1-amine](/img/structure/B2564093.png)

![4,7-Dimethyl-2-phenacyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2564094.png)

![benzyl 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate](/img/structure/B2564096.png)